molecular formula C10H12N2O B1438897 N-[2-(pyridin-2-yl)ethyl]prop-2-enamide CAS No. 519164-52-4

N-[2-(pyridin-2-yl)ethyl]prop-2-enamide

Cat. No.: B1438897
CAS No.: 519164-52-4
M. Wt: 176.21 g/mol
InChI Key: VJLRKARWSMXSNQ-UHFFFAOYSA-N
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Description

N-[2-(pyridin-2-yl)ethyl]prop-2-enamide: is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound is characterized by the presence of a pyridine ring and an acrylamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(pyridin-2-yl)ethyl]prop-2-enamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-(pyridin-2-yl)ethyl]prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the acrylamide moiety are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[2-(pyridin-2-yl)ethyl]prop-2-enamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with specific properties .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a ligand in binding studies and as a probe in biochemical assays .

Medicine: It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of N-[2-(pyridin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acrylamide group can form covalent bonds with nucleophilic amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-[2-(pyridin-2-yl)ethyl]prop-2-enamide is unique due to its specific combination of a pyridine ring and an acrylamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-10(13)12-8-6-9-5-3-4-7-11-9/h2-5,7H,1,6,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLRKARWSMXSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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